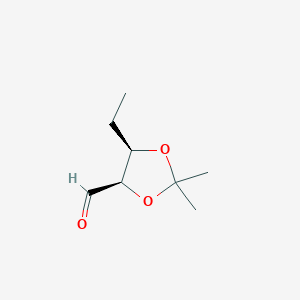

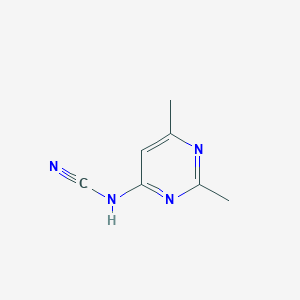

Methyl 2-(morpholinomethyl)benzoate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1. Preconcentration of Fungicides in Fruit Juice Samples

- Summary of Application : Methyl benzoate-based vortex-assisted surfactant-enhanced emulsification microextraction (VASEME) has been developed and applied for the preconcentration of fungicides (i.e., carbendazim, thiabendazole and fluberidazole) and their subsequent determination by high performance liquid chromatography .

- Methods of Application : Methyl benzoate (as extraction solvent) and sodium dodecyl sulfate (as emulsifier) were used in VASEME. Parameters affecting the extraction performance were investigated and optimized .

- Results or Outcomes : Under the optimum conditions, linearity was obtained in the range of 0.1–200 μg/L with the coefficient of determination exceeding 0.998. Limits of detection and quantitation were 0.01–0.5 and 0.1–3 μg/L, respectively. Recoveries of the spiked analytes (10–100 μg/L) from fruit juice samples were between 72 and 116% with the relative standard deviation below 10% .

2. Synthesis of a Series of Methyl Benzoates through Esterification

- Summary of Application : Methyl benzoate (MB) compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst .

- Methods of Application : In this study, the solid acids of zirconium metal solids fixed with various substances were studied. Zirconium metal catalysts with fixed Ti had the best activity .

- Results or Outcomes : The direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids is reported for the first time .

Eigenschaften

IUPAC Name |

methyl 2-(morpholin-4-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-13(15)12-5-3-2-4-11(12)10-14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVTXOMBUAEJSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564756 | |

| Record name | Methyl 2-[(morpholin-4-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(morpholinomethyl)benzoate | |

CAS RN |

135651-46-6 | |

| Record name | Methyl 2-[(morpholin-4-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)

![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B159490.png)

![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide](/img/structure/B159506.png)